molecular formula C11H8BrN7O B13415220 6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro- CAS No. 79953-02-9

6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro-

Cat. No.: B13415220
CAS No.: 79953-02-9
M. Wt: 334.13 g/mol
InChI Key: WOLARJZCVLUQAA-UHFFFAOYSA-N
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Description

6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro- is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro- typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through various methods, including the condensation of formamide derivatives with amines.

    Introduction of the Azo Group: The azo group can be introduced via a diazotization reaction, where an aromatic amine is converted to a diazonium salt, followed by coupling with a bromophenyl derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Due to its purine core, it may be used in studies related to nucleic acids and enzyme interactions.

Medicine

    Drug Development:

Industry

    Dyes and Pigments: The azo group suggests potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biochemical contexts, it may interact with enzymes or nucleic acids, potentially inhibiting or modulating their activity. The azo group could also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6H-Purin-6-one, 2-amino-8-phenylazo-1,7-dihydro-: Similar structure but without the bromine atom.

    6H-Purin-6-one, 2-amino-8-(4-chlorophenyl)azo-1,7-dihydro-: Similar structure with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromophenyl group in 6H-Purin-6-one, 2-amino-8-((4-bromophenyl)azo)-1,7-dihydro- imparts unique electronic and steric properties, potentially leading to distinct reactivity and applications compared to its analogs.

Properties

CAS No.

79953-02-9

Molecular Formula

C11H8BrN7O

Molecular Weight

334.13 g/mol

IUPAC Name

2-amino-8-[(4-bromophenyl)diazenyl]-1,7-dihydropurin-6-one

InChI

InChI=1S/C11H8BrN7O/c12-5-1-3-6(4-2-5)18-19-11-14-7-8(16-11)15-10(13)17-9(7)20/h1-4H,(H4,13,14,15,16,17,20)

InChI Key

WOLARJZCVLUQAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=NC3=C(N2)C(=O)NC(=N3)N)Br

Origin of Product

United States

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